molecular formula C13H17NO B177201 2-Dimethylaminomethyltetralone CAS No. 7353-59-5

2-Dimethylaminomethyltetralone

Cat. No.: B177201
CAS No.: 7353-59-5
M. Wt: 203.28 g/mol
InChI Key: OMCOACHXKJOZMD-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyltetralone is an organic compound with the molecular formula C13H17NO It is a derivative of tetralone, featuring a dimethylamino group attached to the methylene bridge of the tetralone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyltetralone typically involves the reaction of tetralone with dimethylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where tetralone reacts with formaldehyde and dimethylamine under acidic conditions to form the desired product. The reaction conditions often include:

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyltetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of tetralone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted tetralone derivatives depending on the reagents used.

Scientific Research Applications

2-Dimethylaminomethyltetralone has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of organic compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyltetralone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetralone: The parent compound without the dimethylamino group.

    2-Methylaminomethyltetralone: A similar compound with a methylamino group instead of a dimethylamino group.

    2-Ethylaminomethyltetralone: A compound with an ethylamino group.

Uniqueness

2-Dimethylaminomethyltetralone is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOACHXKJOZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994305
Record name 2-[(Dimethylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-59-5
Record name 2-Dimethylaminomethyltetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((dimethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007353595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Dimethylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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